molecular formula C24H19N3O6 B2651454 N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide CAS No. 887891-83-0

N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Cat. No. B2651454
CAS RN: 887891-83-0
M. Wt: 445.431
InChI Key: GOJJUAYCVLHNKV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)benzofuran-2-carboxamide, also known as MNBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBC belongs to the class of benzofuran-2-carboxamide derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

1. Corrosion Inhibition N-Phenyl-benzamide derivatives, including those with methoxy (OCH₃) and nitro (NO₂) substituents, have been studied for their effects on mild steel acidic corrosion. These compounds, notably those with methoxy substituents, enhance corrosion inhibition efficiency. They act as interface corrosion inhibitors and are found to adsorb strongly and spontaneously at metal/electrolyte interfaces, adhering to the Langmuir adsorption isotherm. These substances are significant in protecting metals from corrosive environments, as evidenced by studies including electrochemical, surface investigation, and computational modeling techniques (Mishra et al., 2018).

2. Catalytic Applications Compounds with structures similar to the subject molecule have been involved in catalytic processes. For instance, benzoylthioureas breakdown into benzamides and thiobenzamides under solvent-free conditions using iodine-alumina as a catalyst. This process is influenced by the nature of the substituent groups on the aryl group, with electron-donating groups favoring the formation of benzamide. This demonstrates the potential of these compounds in synthetic organic chemistry and catalysis (Nahakpam et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-14-11-12-15(13-18(14)27(30)31)23(28)26-21-16-7-3-5-9-19(16)33-22(21)24(29)25-17-8-4-6-10-20(17)32-2/h3-13H,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJJUAYCVLHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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